6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine
Description
6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a cyclopropyl group at the 3rd position of the triazolo[4,3-A]pyridine ring system. It has a molecular formula of C9H8BrN3 and a molecular weight of 238.09 g/mol .
Properties
IUPAC Name |
6-bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOJTEGIQBVJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623657 | |
| Record name | 6-Bromo-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668990-80-5 | |
| Record name | 6-Bromo-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Oxidative Cyclization Using N-Chlorosuccinimide
A prominent method for synthesizing 6-bromo-3-cyclopropyl-triazolo[4,3-A]pyridine involves oxidative cyclization using N-chlorosuccinimide (NCS). The general procedure is as follows:
Reagents :
- Hydrazone (10 mmol)
- N-Chlorosuccinimide (11 mmol)
- Dry DMF (20 mL)
-
- Dissolve the hydrazone in dry DMF.
- Cool the mixture in an ice bath and add NCS portion-wise.
- Stir at 0 °C for about one hour, then allow to warm to room temperature.
- After completion (monitored by TLC), collect the yellow solid by filtration and wash with petroleum ether.
- Dissolve the solid in hot water and add triethylamine drop-wise while cooling to form pale yellow plates.
This method yields more than 90% of the desired product, demonstrating high efficiency and reproducibility.
Characterization of the Product
The synthesized compound can be characterized using various techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- Infrared Spectroscopy (IR)
- X-ray Crystallography
These techniques confirm the structural integrity and purity of the synthesized compound.
Comparative Analysis of Synthesis Methods
To provide a clearer understanding of different synthesis methods, a comparison table is presented below:
| Method | Reagents Used | Yield | Key Features |
|---|---|---|---|
| Oxidative Cyclization | Hydrazone, NCS, DMF | >90% | High efficiency; simple work-up |
| Alternative Method | Various amines and halides | Variable | May involve more complex steps |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions, enabling structural diversification:
Example :
Reaction with 4-pyridinylboronic ester under Suzuki conditions yields 6-(pyridin-4-yl)-3-cyclopropyltriazolopyridine, confirmed via X-ray crystallography .
Electrophilic Aromatic Substitution
The electron-rich triazole ring facilitates electrophilic attacks at specific positions:
Note : Regioselectivity is influenced by the cyclopropyl group’s steric and electronic effects .
Oxidation and Reduction
Functional group interconversions are critical for modulating reactivity:
Safety Note : Exothermic oxidation reactions require controlled temperature .
Cyclization and Ring-Opening
The triazole ring participates in annulation and decomposition pathways:
Example : Heating induces nitrogen expulsion, forming a carbene useful in polymer chemistry .
Functionalization of Cyclopropyl Group
The cyclopropyl moiety undergoes strain-driven reactions:
Scientific Research Applications
6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-A]pyridine: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
3-Cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine: Lacks the bromine atom, which may influence its substitution reactions and overall reactivity.
Uniqueness
6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine is unique due to the presence of both the bromine atom and the cyclopropyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Biological Activity
6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the triazolo[4,3-a]pyridine class, which has been associated with various pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer effects. Understanding the biological activity of this compound is crucial for its potential application in medicinal chemistry.
- Chemical Name : this compound
- CAS Number : 668990-80-5
- Molecular Formula : C₉H₈BrN₃
- Molecular Weight : 238.084 g/mol
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Below are the key findings regarding its biological activities:
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridines exhibit significant antibacterial properties. For example:
- Activity Against Bacteria : The compound has shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, certain derivatives have exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ampicillin .
Antifungal Activity
Triazolo derivatives have also been evaluated for their antifungal properties. Some studies indicate that modifications in the triazole structure can enhance antifungal efficacy against various fungal strains.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through its ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays have shown that certain derivatives can significantly suppress COX-2 activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of triazolo derivatives:
- Substituent Effects : Variations in substituents at specific positions on the triazole ring can dramatically influence biological activity. For instance, the presence of electron-donating groups has been correlated with enhanced antibacterial effects .
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating groups | Increased antibacterial activity |
| Long alkyl chains | Superior antibacterial effects |
| Aromatic groups | Variable effects depending on substitution |
Case Studies
-
Anticancer Activity :
A study focused on the anticancer potential of triazolo derivatives revealed that certain compounds exhibited significant antiproliferative activities against various cancer cell lines (e.g., A549 and MCF-7). The most promising derivative showed IC₅₀ values in the low micromolar range and induced apoptosis in cancer cells through modulation of intracellular signaling pathways . -
Inhibition of IDO1 :
Another study highlighted the potential of triazolo derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and cancer progression. These compounds demonstrated sub-micromolar potency and excellent selectivity towards IDO1 compared to other heme-containing enzymes .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaClO) in ethanol at room temperature enables clean, green synthesis with yields up to 73% ( ). Alternative methods include iodine (I₂)-catalyzed oxidative coupling of 2-aminopyridines with N-tosylhydrazones, which avoids hazardous reagents like Cr(VI) salts ( ). Key variables include solvent choice (e.g., ethanol vs. acetonitrile), oxidant selection, and reaction time. Optimization via ³¹P NMR spectroscopy can monitor intermediate formation ( ).
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization involves multinuclear NMR (¹H, ¹³C, ³¹P) to verify substituent positions and purity. Crystallographic studies (e.g., CCDC 1876881) provide definitive confirmation of molecular geometry and intermolecular interactions ( ). High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition.
Q. What solvents and conditions are optimal for functionalizing the bromo group in this compound?
- Methodological Answer : The bromine atom at position 6 is reactive under Suzuki-Miyaura cross-coupling conditions. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in a 1:1.2 molar ratio, dissolved in toluene/ethanol (3:1), and reflux at 80°C for 12 hours. Purification via silica gel chromatography yields substituted derivatives ( ).
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms for triazolopyridine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths and angles critical for distinguishing between competing mechanisms. For example, crystallographic data for phosphonylated derivatives (CCDC 1906114) confirmed 5-exo-dig cyclization pathways in phosphonate synthesis, ruling out alternative 6-endo pathways (). This approach resolves contradictions arising from spectroscopic ambiguity.
Q. What strategies mitigate side reactions during the introduction of cyclopropyl groups at position 3?
- Methodological Answer : Cyclopropanation via [2+1] cycloaddition requires careful control of carbene precursors. Use trimethylsilyl diazomethane (TMSD) in dichloromethane at −20°C to minimize undesired ring-opening. Monitoring via TLC with UV detection ensures reaction progression without overfunctionalization ( ).
Q. How do electronic effects of the bromo and cyclopropyl groups influence biological activity?
- Methodological Answer : The bromine atom enhances electrophilicity, enabling interactions with nucleophilic residues in enzyme active sites. Computational studies (DFT) comparing logP and dipole moments of bromo vs. chloro analogs show improved membrane permeability. The cyclopropyl group introduces steric constraints, reducing off-target binding in cytotoxicity assays ( ).
Q. What analytical techniques quantify trace impurities in triazolopyridine derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 254 nm achieves 0.1% sensitivity. Coupled with LC-MS, this identifies impurities like unreacted hydrazine intermediates or oxidation byproducts ( ).
Data Contradiction Analysis
Q. Conflicting reports on regioselectivity in triazolopyridine functionalization: How to reconcile?
- Resolution : Divergent regioselectivity arises from solvent polarity and catalyst choice. For example, acetonitrile promotes phosphonylation at position 3 ( ), while DMF favors position 6 in SNAr reactions. Computational modeling (e.g., Fukui indices) predicts reactive sites under varying conditions, aligning experimental outcomes with theoretical frameworks ( ).
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
